molecular formula C9H6Cl2N2O B173144 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-87-6

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B173144
CAS No.: 162469-87-6
M. Wt: 229.06 g/mol
InChI Key: VQYIAJIVEVIZOA-UHFFFAOYSA-N
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Description

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with chlorine atoms at the 7 and 2 positions, and a chloromethyl group at the 2 position

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to target bcl2 anti-apoptotic protein . Bcl2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to increased apoptosis, which is beneficial in the treatment of cancer.

Mode of Action

Similar compounds have shown promising binding affinities against their targets . This suggests that 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one may interact with its targets, leading to changes in their function and ultimately influencing cellular processes.

Biochemical Pathways

Similar compounds have been found to affect the expression of several genes, including p53, bax, dr4, and dr5, which were up-regulated, while bcl2, il-8, and cdk4 were down-regulated . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrest at the g1/s phase . These effects can lead to the death of cancer cells, thereby inhibiting tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-7-3-9(14)13-5-6(11)1-2-8(13)12-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYIAJIVEVIZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403013
Record name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162469-87-6
Record name 7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162469-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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